記事
Study Explores Potential of Hepatitis C Drugs to Treat Coronavirus
Researchers found that several hepatitis C drugs can inhibit the SARS-CoV-2 main protease, a crucial protein enzyme that enables the novel coronavirus to reproduce. BenchChem provides these drug compounds for non-human research use.
Potential drug-like compounds against Covid-19 infection generated by computational screening
A recent study conducted a search for target-specific and multi-targeting organics for Covid-19 in the Drugbank database with a double scoring approach. They identified lead drug-like compounds for Covid-19 based on their binding affinity. BenchChem supplies these compounds for non-human research use.
Lymecycline reverses acquired drug resistance in non-small-cell lung cancer
Study finds Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. BenchChem provides lymecycline and related compounds for non-human research use.
Apigenin Improves Cognition and Memory in Model of Down Syndrome
Apigenin (CAS No.: 520-36-5) improves cognition and memory in the model of Down syndrome. BenchChem provides apigenin and its related products for non-human research uses.
VX-765 Reduces Disease Progression in Preclinical Model of Multiple Sclerosis
Intranasal administration of VX-765 helps reduce disease progression in a preclinical model of multiple sclerosis. BenchChem provides VX-765 and its related products for non-human research uses.
COVID-19 Vaccine Tracker
BenchChem has summarized a list of all available sources online where you can track the latest developments for COVID-19 (coronavirus; SARS-CoV-2).